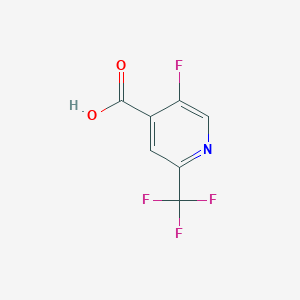
2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Bromo-1H-pyrazol-1-yl)butanoic acid” is a chemical with the empirical formula C7H9BrN2O2 and a molecular weight of 233.06 . It’s provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-1H-pyrazol-1-yl)butanoic acid” includes a bromine atom attached to a pyrazole ring, which is further connected to a butanoic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromo-1H-pyrazol-1-yl)butanoic acid” include a molecular weight of 205.01, and it’s a solid at room temperature .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid involves the reaction of 4-bromo-1H-pyrazole with cyclopropylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-bromo-1H-pyrazole", "cyclopropylacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1H-pyrazole (1.0 equiv) and cyclopropylacetic acid (1.1 equiv) in dichloromethane (DCM) and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 3: Dissolve the resulting intermediate in diethyl ether and add a solution of sodium hydroxide (NaOH) in water. Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid (HCl) and extract the product with dichloromethane (DCM). Wash the organic layer with water and dry over anhydrous sodium sulfate (Na2SO4). Concentrate the organic layer under reduced pressure to yield the final product as a white solid." ] } | |
Número CAS |
1484807-82-0 |
Fórmula molecular |
C8H9BrN2O2 |
Peso molecular |
245.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



